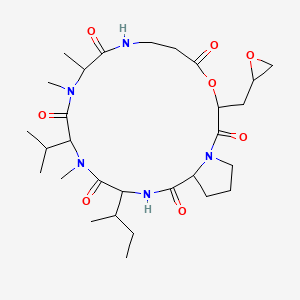
Destruxin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Destruxin E, also known as this compound, is a useful research compound. Its molecular formula is C29H47N5O8 and its molecular weight is 593.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 361127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Insecticidal Properties
Destruxin E exhibits potent insecticidal activity against a range of pests, particularly within the order Lepidoptera. Research indicates that it disrupts cellular processes in insect immune cells, leading to increased susceptibility to fungal infections.
- Mechanism of Action : this compound affects the calcium balance within insect hemocytes, resulting in morphological changes that impair their immune function. This disruption enhances the efficacy of fungal pathogens like Metarhizium anisopliae in controlling pest populations .
| Insect Species | Effect of this compound | Study Reference |
|---|---|---|
| Galleria mellonella | Increased hemocyte disturbance | |
| Spodoptera litura | Induced oxidative stress | |
| Various Lepidoptera | Enhanced susceptibility to fungi |
Antitumor Activity
This compound has shown promising results in inhibiting the growth of certain cancer cell lines. Studies have demonstrated its ability to reduce cyclin D1 levels, which is crucial for cell cycle progression.
- Cell Lines Tested : Research has focused on various human cancer cell lines, revealing that this compound can inhibit anchorage-independent growth, a hallmark of cancerous cells .
| Cancer Cell Line | Inhibition Rate (%) | Study Reference |
|---|---|---|
| v-Ki-ras-expressed REF | Significant inhibition observed | |
| Other unspecified lines | Varying degrees of cytotoxicity |
Immunosuppressive Effects
This compound has been identified as an immune-inhibitory agent. It can modulate immune responses in both insects and mammals, potentially offering therapeutic avenues for conditions requiring immunosuppression.
- Research Findings : Studies indicate that this compound can interfere with the immune response by altering hemocyte function and promoting fungal virulence through immune evasion mechanisms .
Biotechnological Applications
The production of this compound can be enhanced through specific cultivation techniques. For instance, the addition of antioxidants during fermentation significantly boosts its yield.
- Cultivation Techniques : Controlled pH and the use of menadione have been shown to substantially increase this compound production in bioreactors .
| Cultivation Condition | This compound Yield (mg/L) | Study Reference |
|---|---|---|
| Control | 90.2 | |
| Menadione addition | 220.4 | |
| pH controlled at 4.0 | 454.6 |
Phytotoxic Activity
This compound exhibits phytotoxic properties that can affect plant growth and development. This characteristic is being explored for potential applications in agricultural pest management.
Propriétés
Formule moléculaire |
C29H47N5O8 |
|---|---|
Poids moléculaire |
593.7 g/mol |
Nom IUPAC |
16-butan-2-yl-10,11,14-trimethyl-3-(oxiran-2-ylmethyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C29H47N5O8/c1-8-17(4)23-28(39)33(7)24(16(2)3)29(40)32(6)18(5)25(36)30-12-11-22(35)42-21(14-19-15-41-19)27(38)34-13-9-10-20(34)26(37)31-23/h16-21,23-24H,8-15H2,1-7H3,(H,30,36)(H,31,37) |
Clé InChI |
NIAYGGCQOYIHAF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC3CO3)C)C)C(C)C)C |
Synonymes |
cyclo(N-methyl-L-alanyl-beta-alanyl-4,5-anhydro-3-deoxy-D-erythro-pentonoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl) destruxin DE destruxin E E-destruxin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















